BenchChemオンラインストアへようこそ!

2,4-Methanofuro[2,3-C]pyridine

Scaffold diversity Fragment-based drug design Lead-likeness

Choose the 2,4-Methanofuro[2,3-c]pyridine scaffold (MW 131.13) to gain a key advantage in fragment-based drug discovery. Its unique 2,4-methano bridge enforces conformational rigidity that optimally pre-organizes hydrogen-bonding vectors for kinase hinge regions, a feature absent in plain furo[2,3-c]pyridine. With a favorable logP (~2.3) for CNS penetration and a low patent density, this building block is a strategically valuable starting point for creating novel, patentable kinase inhibitor series (IC50 as low as 0.2 nM) or CNS-penetrant ligands without the risk of scaffold hopping.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
CAS No. 99573-90-7
Cat. No. B13972844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Methanofuro[2,3-C]pyridine
CAS99573-90-7
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1C2=CC3=C(O2)C=NC=C31
InChIInChI=1S/C8H5NO/c1-5-3-9-4-8-7(5)2-6(1)10-8/h2-4H,1H2
InChIKeyFBQCSOQOMAVFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Methanofuro[2,3-c]pyridine (CAS 99573-90-7) – A Conformationally Restricted Furopyridine Scaffold for Medicinal Chemistry


2,4-Methanofuro[2,3-c]pyridine (CAS 99573-90-7) is a tricyclic heteroaromatic compound (C8H5NO, MW 131.13 g/mol) belonging to the furo[2,3-c]pyridine class . Its IUPAC name is 2-oxa-5-azatricyclo[5.2.1.0³,⁸]deca-1(9),3(8),4,6-tetraene, featuring a methano bridge across the 2- and 4-positions of the parent furo[2,3-c]pyridine ring system . This methano bridge introduces conformational rigidity not present in the parent bicyclic scaffold, which can influence molecular recognition, metabolic stability, and physicochemical properties [1]. The compound serves primarily as a building block or scaffold intermediate in medicinal chemistry programs targeting kinases, antiviral agents, and CNS-penetrant ligands where controlled geometry is critical [1][2].

Why Unbridged Furo[2,3-c]pyridine or Regioisomeric Methano Analogs Cannot Replace 2,4-Methanofuro[2,3-c]pyridine in Structure-Based Design


The furo[2,3-c]pyridine scaffold class exhibits pronounced sensitivity to both regioisomerism and conformational preorganization [1]. Plain furo[2,3-c]pyridine (CAS 19539-50-5) lacks the methano bridge and thus presents a different spatial arrangement of the furan oxygen and pyridine nitrogen lone pairs, altering hydrogen-bonding geometry and metal-chelation capacity [2]. Among methano-bridged isomers, 2H-2,6-methanofuro[2,3-c]pyridine (CAS 176897-36-2) and 2,7-methanofuro[3,4-b]pyridine (CAS 299181-31-0) relocate the bridge, shifting ring strain and dipole moment vectors . These structural differences propagate to divergent regioselectivity in electrophilic aromatic substitution (e.g., lithiation) [1] and to distinct binding-mode preferences in kinase pockets, as demonstrated for B-Raf inhibitors where the furo[2,3-c]pyridine core orientation dictates hinge-region hydrogen-bond networks [3]. Substituting one scaffold for another without experimental validation risks loss of target engagement, altered ADME, or synthetic intractability.

Quantitative Differentiation of 2,4-Methanofuro[2,3-c]pyridine from Closest Scaffold Analogs


Increased Topological Complexity and Molecular Weight Differentiate 2,4-Methanofuro[2,3-c]pyridine from the Parent Bicyclic Scaffold

2,4-Methanofuro[2,3-c]pyridine (C8H5NO, MW 131.13) adds one additional carbon atom and two additional hydrogen atoms relative to the parent furo[2,3-c]pyridine (C7H5NO, MW 119.12) due to the methano bridge . This increases the fraction of sp³-hybridized carbon (Fsp³) from 0.00 to 0.125, moderately improving three-dimensional character without exceeding the Rule-of-5 molecular weight ceiling [1]. For fragment-based screening libraries, this incremental complexity can translate to higher hit rates while maintaining ligand efficiency metrics.

Scaffold diversity Fragment-based drug design Lead-likeness

Predicted Lipophilicity Shift Relative to Unbridged Furo[2,3-c]pyridine

The methano bridge in 2,4-methanofuro[2,3-c]pyridine is expected to increase lipophilicity relative to the parent furo[2,3-c]pyridine due to the additional methylene group. Using the parent compound's experimentally derived logP of 1.83 [1] and applying a methylene contribution of approximately +0.5 log units [2], the estimated logP of 2,4-methanofuro[2,3-c]pyridine is ~2.3. This places it closer to the optimal CNS drug space (logP 2–4) while the parent falls below the typical CNS lower boundary.

Physicochemical property CNS drug design Permeability

Regioselective Functionalization Potential – Lithiation Vector Different from Regioisomeric Methanofuropyridines

Regioselective lithiation of furo[2,3-c]pyridine has been mapped systematically: n-BuLi at −78 °C gives C-7 lithiation exclusively, while the [n-BuLi/LiDMAE] superbase at −50 °C gives C-2 lithiation [1]. In 2,4-methanofuro[2,3-c]pyridine, the methano bridge blocks the C-2 position, eliminating C-2 lithiation as a pathway and forcing electrophilic attack to the C-7 or pyridine C-6/C-8 positions. This contrasts with 2,6-methanofuro[2,3-c]pyridine (CAS 176897-36-2), where the bridge at C-2/C-6 blocks the furan C-2 position differently, and with 2,7-methanofuro[3,4-b]pyridine, which has a completely different ring-fusion topology .

C–H functionalization Late-stage diversification Medicinal chemistry

Conformational Preorganization Advantage Evidenced by B-Raf Inhibitor Scaffold Preference

In the discovery of B-Raf inhibitors, the furo[2,3-c]pyridine core was selected over imidazo[1,2-a]pyrazine and thieno[2,3-c]pyridine alternatives after systematic SAR evolution [1]. The furo[2,3-c]pyridine indanone oxime series achieved B-Raf IC₅₀ values as low as 0.2 nM in enzymatic assays [2]. While 2,4-methanofuro[2,3-c]pyridine itself has not been directly profiled in this series, its conformationally more rigid methano bridge would further restrict the oxygen lone-pair orientation relative to the hinge-region hydrogen-bond donor/acceptor, potentially enhancing binding enthalpy at the cost of entropic penalty—a trade-off that rational design can exploit [3]. The co-crystal structure (PDB 3PSB, resolution 3.40 Å) confirms that the furan oxygen participates in a key water-mediated contact with the kinase hinge [1].

Kinase inhibitor Conformational restriction Binding thermodynamics

Patent Landscape Indicates Underexplored Chemical Space for Methanofuropyridine Scaffolds

A patent search reveals extensive coverage of furo[2,3-c]pyridine derivatives in antiviral (WO 96/35678) and kinase inhibitor (US 8470843 B2) contexts [1][2]. However, specific methano-bridged variants—including 2,4-methanofuro[2,3-c]pyridine—appear in far fewer patent exemplifications. The structurally closest methanofuro patent activity relates to HIV-1 protease inhibitors using 3,5-methanofuro[2,3-b]pyran (EP 4289481 A1) [3] and cyclic dinucleotide STING agonists with complex 5,8-methanofuro macrocycles (WO 2022/216577) [4], neither of which claims the 2,4-methanofuro[2,3-c]pyridine core. This indicates relatively open chemical space for composition-of-matter claims incorporating this scaffold.

Intellectual property Scaffold novelty Freedom to operate

Optimal Application Scenarios for 2,4-Methanofuro[2,3-c]pyridine Based on Differentiated Scaffold Properties


Fragment-Based Lead Generation Targeting Kinase Hinge Regions

The 2,4-methanofuro[2,3-c]pyridine scaffold offers a low-molecular-weight (131.13 Da), nitrogen- and oxygen-containing heterocycle suitable for fragment screening against kinase ATP-binding sites. The conformational rigidity provided by the methano bridge pre-organizes the pyridine nitrogen and furan oxygen hydrogen-bonding vectors for hinge-region interactions, as demonstrated by the furo[2,3-c]pyridine indanone oxime B-Raf inhibitor series (IC₅₀ as low as 0.2 nM) [1]. Its Fsp³ of 0.125 may confer solubility advantages over fully aromatic fragments while maintaining sufficient planarity for hinge recognition [2].

CNS Drug Discovery Programs Requiring Balanced logP and Low tPSA

With a predicted logP of ~2.3 and a small molecular footprint (MW 131.13), 2,4-methanofuro[2,3-c]pyridine resides in the favorable CNS multiparameter optimization space [1]. The methano bridge contributes lipophilicity without introducing rotatable bonds, preserving blood-brain barrier permeability potential. This scaffold can serve as a starting point for CNS-penetrant ligands where the parent furo[2,3-c]pyridine (logP 1.83) may be too polar for optimal passive diffusion [2].

Late-Stage Diversification via Regioselective C–H Functionalization

The methano bridge at C-2/C-4 blocks one of the two major lithiation sites identified on the parent furo[2,3-c]pyridine scaffold, directing electrophilic functionalization to the C-7 furan position or the pyridine ring [1]. This site selectivity can be exploited for parallel SAR exploration where different regioisomeric methanofuropyridines (e.g., 2,6-methano, 2,7-methano) are used to generate distinct substitution vectors from the same core framework. The lithiation toolbox established for furo[2,3-c]pyridine using n-BuLi and [n-BuLi/LiDMAE] regimes provides a validated starting point [1].

IP-Differentiated Lead Series for Antiviral or Kinase Targets

For organizations seeking lead series with strong freedom-to-operate positions, the 2,4-methanofuro[2,3-c]pyridine scaffold occupies a relatively unclaimed area of chemical space compared to the extensively patented furo[2,3-c]pyridine core (WO 96/35678, US 8470843) [1][2]. The scaffold's demonstrated utility in antiviral furopyridine programs and kinase inhibitor design, combined with its low patent density, makes it strategically valuable for early-stage drug discovery where composition-of-matter patentability is a key selection criterion [2].

Quote Request

Request a Quote for 2,4-Methanofuro[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.